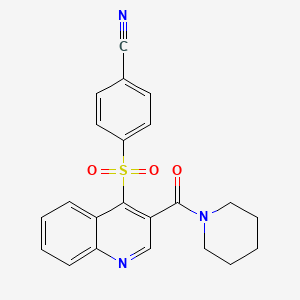

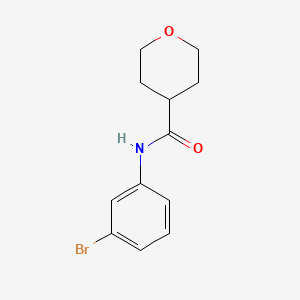

N-(3-bromophenyl)oxane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like N-(3-bromophenyl)oxane-4-carboxamide are typically organic molecules that contain a bromophenyl group (a phenyl ring with a bromine atom attached) and a carboxamide group (a carbonyl group attached to an amine). They can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like amide coupling, bromination, or other types of functional group interconversions. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactivity of a compound like this compound would depend on its functional groups. For example, the bromophenyl group might undergo reactions like Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this (such as its melting point, solubility, stability, etc.) can be determined using various analytical techniques. These properties are important for understanding how the compound behaves in different environments.Scientific Research Applications

Synthesis and Crystal Structure

- N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized, showing effective antibacterial activities against drug-resistant bacteria. The molecule demonstrated significant effectiveness, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

- A study focused on the synthesis of nitrogen heterocycles bearing the N-(p-bromophenyl) carboxamide moiety showed potential as antitumor agents. This research revealed that certain compounds exhibited potent cytotoxic activities (Bakare, 2021).

- The molecular structure of N-(4-bromophenyl)quinoline-2-carboxamide was determined, highlighting its structural significance in scientific research (Bobál et al., 2012).

Medicinal Chemistry and Drug Development

- The creation of novel nitrogen heterocycles with the N-(p-bromophenyl) carboxamide moiety showed promising antitumor activity, demonstrating the potential of these compounds in developing new cancer therapies (Bakare, 2021).

- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed them as potent Met kinase inhibitors. This highlights the role of such compounds in cancer treatment and their effectiveness in vivo, leading to clinical trials (Schroeder et al., 2009).

Analytical Chemistry and Material Science

- An innovative dry matrix application method for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was used to profile the distribution of a related compound in rat brain tissue sections, demonstrating its utility in analytical chemistry and neuroscience research (Goodwin et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-(3-bromophenyl)oxane-4-carboxamide is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is crucial in the fatty acid synthesis pathway and is found in Mycobacterium tuberculosis .

Mode of Action

It is known to interact with its target, enoyl- [acyl-carrier-protein] reductase [nadh], leading to potential changes in the organism’s metabolic processes .

Biochemical Pathways

Given its target, it is likely to impact the fatty acid synthesis pathway in mycobacterium tuberculosis .

Result of Action

Given its target, it may potentially inhibit the growth of Mycobacterium tuberculosis by disrupting its fatty acid synthesis pathway .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect its action .

Safety and Hazards

The safety and hazards associated with a compound like N-(3-bromophenyl)oxane-4-carboxamide would depend on its physical and chemical properties. Information about its toxicity, flammability, environmental impact, and safe handling procedures would typically be found in its Material Safety Data Sheet .

Future Directions

properties

IUPAC Name |

N-(3-bromophenyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIVPBYXLYFIQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377625.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2377626.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)

![2-phenoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2377632.png)

![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)